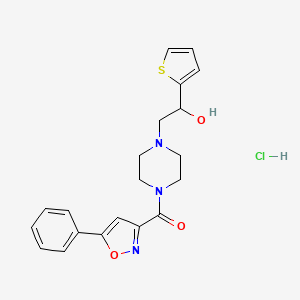

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride

Description

This compound is a synthetic small molecule featuring a piperazine core linked to a 5-phenylisoxazole group and a thiophene-containing hydroxyethyl substituent. However, specific mechanistic or clinical data remain sparse in the available literature.

Properties

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S.ClH/c24-17(19-7-4-12-27-19)14-22-8-10-23(11-9-22)20(25)16-13-18(26-21-16)15-5-2-1-3-6-15;/h1-7,12-13,17,24H,8-11,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKFWIUHQYYTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that both indole and thiophene derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization. This property might allow the compound to interact with its targets and induce changes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities. Similarly, thiophene derivatives have been reported to exhibit various pharmacological properties such as anti-inflammatory, antihypertensive, and antitumor activity.

Pharmacokinetics

The presence of the indole and thiophene moieties in the compound’s structure might influence its pharmacokinetic properties, given their known biological activities.

Result of Action

Given the broad-spectrum biological activities associated with indole and thiophene derivatives, it can be inferred that the compound might have diverse molecular and cellular effects.

Biological Activity

The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 342.28 g/mol. The structure features a piperazine ring, a thiophene moiety, and an isoxazole group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN3O2S |

| Molecular Weight | 342.28 g/mol |

| CAS Number | 1351633-38-9 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily linked to its interaction with various enzyme targets and pathways involved in inflammation and cancer. One of the significant targets is the microsomal prostaglandin E synthase-1 (mPGES-1) , an enzyme that plays a crucial role in the biosynthesis of prostaglandins, particularly during inflammatory responses.

Inhibition of mPGES-1

Research indicates that compounds similar to this one can inhibit mPGES-1 activity, leading to reduced levels of prostaglandin E2 (PGE2), which is often upregulated in inflammatory conditions and certain cancers. For instance, studies have shown that specific derivatives exhibit selective inhibitory activity against mPGES-1 in low micromolar ranges, suggesting potential therapeutic applications in treating inflammatory diseases and cancer .

Anticancer Properties

In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cell lines. For example, exposure to similar piperazine-based compounds resulted in significant G0/G1 phase arrest after 24 hours, with increased subG0/G1 fractions indicating apoptosis at longer exposure times .

Antimicrobial Activity

Preliminary evaluations have suggested potential antimicrobial properties. Compounds with structural similarities have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

Case Studies

Case Study 1: Inhibition of Inflammatory Pathways

A study focusing on the anti-inflammatory effects of piperazine derivatives found that compounds structurally related to our target inhibited mPGES-1 effectively, leading to decreased PGE2 levels in A549 lung cancer cells. This suggests a dual role in both anti-inflammatory and anticancer activities .

Case Study 2: Antifungal Efficacy

Another research effort evaluated the antifungal properties of related compounds, finding significant efficacy against Cryptococcus neoformans. The results indicated that these compounds could be developed further as antifungal agents due to their low MIC values and favorable pharmacokinetic profiles .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a piperazine ring linked to both a thiophene moiety and an isoxazole group. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine core followed by the introduction of the thiophene and isoxazole substituents.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for its role in many pharmaceuticals. |

| Thiophene Group | A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties. |

| Isoxazole Group | A five-membered heterocyclic ring with nitrogen and oxygen, often linked to biological activity. |

Research has indicated that this compound exhibits significant biological activities, particularly in the realm of neuropharmacology and anti-inflammatory effects.

Neuropharmacological Applications

Piperazine derivatives are widely studied for their effects on neurotransmitter systems. The specific compound has shown promise in modulating serotonin receptors, which are critical targets in treating depression and anxiety disorders.

Case Study: Serotonin Receptor Modulation

A study demonstrated that derivatives similar to this compound effectively bind to serotonin receptors, influencing mood regulation and potentially offering therapeutic benefits for mood disorders .

Anti-inflammatory Properties

In addition to its neuropharmacological potential, the compound has been evaluated for anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Table 2: Anti-inflammatory Activity Results

| Study Reference | Model Used | % Reduction in Edema |

|---|---|---|

| Zhuang et al., 1994 | Carrageenan-induced paw edema | 26.1 - 64.3% |

| Lebars et al., 1998 | Lipopolysaccharide-induced inflammation | Significant reduction observed |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride is crucial for assessing its therapeutic viability.

Absorption and Distribution

Studies have suggested that the compound displays favorable absorption characteristics due to its lipophilicity imparted by the thiophene and isoxazole groups. This enhances its ability to cross biological membranes.

Toxicological Profile

Preliminary toxicological assessments indicate that the compound exhibits low toxicity in standard assays, making it a candidate for further development . However, comprehensive toxicological studies are necessary to confirm its safety profile.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

The compound shares structural similarities with three key classes of molecules:

Piperazine Derivatives

Piperazine-based compounds, such as 1-(2-methoxyphenyl)piperazine, are known for serotonin receptor modulation.

Isoxazole-Containing Compounds

The 5-phenylisoxazole group is structurally analogous to valdecoxib , a COX-2 inhibitor. However, the absence of a sulfonamide group in the target compound suggests divergent mechanisms, possibly favoring kinase or ion channel interactions .

Thiophene Derivatives

Thiophene rings, as seen in ticlopidine (an antiplatelet agent), contribute to metabolic stability. The hydroxyethyl-thiophene group in the target compound may confer unique redox properties, influencing pro-oxidant or antioxidant effects in cellular models .

Functional Comparisons

Bioactivity Profiles

| Compound Class | Key Bioactivity | Target Compound Hypothesis |

|---|---|---|

| Piperazine-antipsychotics | Dopamine D2 receptor antagonism | Potential CNS modulation |

| Isoxazole-anti-inflammatories | COX-2 inhibition | Kinase or protease inhibition |

| Thiophene-anticoagulants | P2Y12 receptor antagonism | Redox-related cytotoxicity |

The compound’s hybrid structure may enable multitarget effects, but empirical validation is needed .

Pharmacokinetic Behavior

Toxicity and Selectivity

Limited toxicity data exist for this compound.

- Piperazine derivatives: QT prolongation (e.g., ziprasidone ) .

- Thiophene-containing drugs: Hepatotoxicity (e.g., ticlopidine ) .

- Isoxazoles: Stevens-Johnson syndrome (e.g., valdecoxib ) .

The hydrochloride salt form may improve solubility but could exacerbate renal toxicity in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize the Mannich reaction for introducing the piperazine-thiophene moiety, as demonstrated in analogous syntheses of heterocyclic compounds .

- Step 2 : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using fractional factorial design to minimize byproducts, as shown in triazole-thiadiazole derivative syntheses .

- Step 3 : Purify via preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity (>98%) using LC-MS and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for structural confirmation?

- Methodology :

- X-ray crystallography (monoclinic system, space group P21/c) resolves stereochemistry, as applied to structurally similar pyrazole-thiophene hybrids .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 700.79 for C37H42F2N8O4) .

- FT-IR identifies functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1650 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Methodology :

- Store in airtight containers under inert gas (N₂/Ar) at 4°C in a dry environment to prevent hydrolysis of the hydrochloride salt .

- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assays?

- Methodology :

- Apply multivariate statistical analysis (e.g., PCA or ANOVA) to isolate confounding variables (e.g., solvent polarity, cell line variability) .

- Validate assay reproducibility using split-plot designs with four replicates per condition, as seen in antioxidant activity studies .

Q. How can molecular docking predict interactions between this compound and target receptors?

- Methodology :

- Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases).

- Validate docking poses with MD simulations (10 ns) and compare to crystallographic data from analogous piperazine-thiophene complexes .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicology?

- Methodology :

- Adopt a long-term compartmentalized study (e.g., 6-year timeline) to assess abiotic/biotic degradation, bioaccumulation, and ecosystem impacts, as outlined in Project INCHEMBIOL .

- Measure soil/water partition coefficients (Kd) and bioconcentration factors (BCF) using OECD Test Guideline 305 .

Q. How can analytical methods be developed for quantifying trace impurities?

- Methodology :

- Employ UHPLC-QTOF-MS with a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm) for sensitivity.

- Validate limit of detection (LOD < 0.1 ppm) via spike-recovery experiments in biological matrices, referencing chromatographic standards for oxadiazoles and thiadiazoles .

Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.